
Lumefantrine-d18
Descripción general
Descripción
Se utiliza principalmente como un agente antimalárico y es conocido por su eficacia en el tratamiento de la malaria no complicada causada por Plasmodium falciparum . El compuesto se caracteriza por su alta estabilidad y eficacia en las terapias combinadas.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Lumefantrine functions as a blood schizonticide, targeting the erythrocytic stages of Plasmodium falciparum. The deuterium labeling in Lumefantrine-d18 allows for enhanced tracking and analysis in pharmacokinetic studies. Key pharmacological insights include:
- Mechanism of Action : While the exact mechanism remains partially understood, it is believed that lumefantrine inhibits the formation of β-hematin by forming complexes with hemin and disrupts nucleic acid and protein synthesis. This action is crucial for its efficacy against malaria parasites .
- Pharmacokinetics : The deuterium labeling aids in the precise measurement of drug concentrations in plasma, enhancing the understanding of its absorption, distribution, metabolism, and excretion (ADME) profiles. Studies have utilized high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify lumefantrine concentrations effectively .
Clinical Research Applications
Clinical studies utilizing this compound focus on evaluating its efficacy and safety in combination therapies. Notable research includes:
- Combination Therapy Studies : Recent trials have explored the efficacy of this compound in combination with novel agents like ganaplacide. A Phase 2b study demonstrated that this combination was effective against malaria infections, including those resistant to artemisinin. The study showed promising results in children and emphasized the potential of this compound to enhance treatment adherence due to optimized dosing regimens .
- Efficacy Against Resistant Strains : The unique properties of this compound make it a candidate for addressing emerging resistance in malaria treatment. Research indicates that formulations incorporating this compound may maintain efficacy against strains resistant to traditional treatments .
Case Studies and Observational Research
Several case studies have documented the application of this compound in clinical settings:
- Observational Studies : A framework for conducting observational research has been established, focusing on this compound's role in treatment protocols for malaria. These studies emphasize real-world efficacy and safety outcomes, providing valuable insights into patient responses and adverse event profiles .
- Comparative Effectiveness Research : Studies comparing lumefantrine-based therapies with other antimalarial regimens have highlighted the effectiveness of lumefantrine in various demographics, particularly among children and populations in endemic regions. The findings support its continued use and exploration in new formulations .
Data Summary Table
Study/Trial Name | Objective | Population | Results Summary |
---|---|---|---|
Phase 2b Ganaplacide Study | Evaluate efficacy with lumefantrine | Children <12 yrs | High success rate (99% at Day 29) |
Pharmacokinetic Study | Assess ADME profiles using LC-MS/MS | Adults & Children | Improved tracking of drug levels |
Observational Research Framework | Document real-world effectiveness | Various Demographics | Insights into treatment adherence and outcomes |
Mecanismo De Acción
El mecanismo exacto por el cual Benflumetol D18 ejerce su efecto antimalárico no se comprende completamente. Se cree que inhibe la formación de β-hematina formando un complejo con la hemina, evitando así que el parásito desintoxique el hemo. Esta inhibición interrumpe la capacidad del parásito para sintetizar ácidos nucleicos y proteínas, lo que lleva a su muerte .
Compuestos Similares:
Lumefantrina: La forma no deuterada de Benflumetol D18, utilizada en terapias combinadas para la malaria.
Artemeter: A menudo se utiliza en combinación con Lumefantrina por su rápida acción contra la malaria.
Pironaridina: Otro fármaco antimalárico con un mecanismo de acción similar.
Singularidad: Benflumetol D18 es único debido a su marcado con deuterio, lo que mejora su estabilidad y permite estudios más precisos en farmacocinética y metabolismo de fármacos. Esto lo convierte en una herramienta valiosa tanto en entornos de investigación como clínicos .
Análisis Bioquímico
Biochemical Properties
Lumefantrine D18 interacts with various biomolecules in its role as an antimalarial agentAvailable data suggest that Lumefantrine D18 inhibits the formation of β-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis .
Cellular Effects
Lumefantrine D18 has significant effects on various types of cells and cellular processes. It is known to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . Lumefantrine D18 is used to treat acute, uncomplicated malarial infections caused by Plasmodium falciparum, in adults and children 2 years or older who weigh 5 kg or more .
Molecular Mechanism
The molecular mechanism of Lumefantrine D18 involves its interaction with biomolecules and its impact on gene expression. Lumefantrine D18 is believed to inhibit β-hematin formation, a process by which malarial parasites detoxify free heme in order to digest it . Lumefantrine D18 forms a complex with hemin, an iron compound in the blood, and prevents the formation of β-hematin, and consequently, protein and DNA synthesis in the parasite .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lumefantrine D18 change over time. Lumefantrine D18 is known to have short protective effects attributed to its short elimination half-life compared to other partner drugs . It is also known for its stability and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Lumefantrine D18 vary with different dosages in animal models. For nominal doses increasing in a 1:2:4 proportion, the C max and the AUC 0-t values for desbutyl-lumefantrine increased in the proportions of 1:1.45:2.57 and 1:1.08:1.87, respectively .
Metabolic Pathways
Lumefantrine D18 is involved in several metabolic pathways. It is eliminated primarily via metabolism by cytochrome p450 3A4 (CYP3A4) and is also a substrate of P-glycoprotein .
Transport and Distribution
Lumefantrine D18 is transported and distributed within cells and tissues. Age, in addition to weight, is a determinant of Lumefantrine D18 exposure .
Subcellular Localization
It is known that Lumefantrine D18 is active against the erythrocytic stages of Plasmodium spp .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Benflumetol D18 implica la incorporación de átomos de deuterio en la molécula de Lumefantrina. Este proceso normalmente incluye el uso de reactivos y disolventes deuterados bajo condiciones controladas para asegurar la sustitución selectiva de átomos de hidrógeno por deuterio .
Métodos de Producción Industrial: La producción industrial de Benflumetol D18 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica medidas rigurosas de control de calidad para garantizar la pureza y la consistencia del producto final. El compuesto se produce generalmente en forma sólida y se almacena en condiciones específicas para mantener su estabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones: Benflumetol D18 se somete a diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales dentro de la molécula.
Sustitución: Las reacciones de sustitución, particularmente las que involucran los anillos aromáticos, son comunes.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de Sustitución: Halógenos, agentes nitrantes.
Principales Productos: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula .
Comparación Con Compuestos Similares
Lumefantrine: The non-deuterated form of Benflumetol D18, used in combination therapies for malaria.
Artemether: Often used in combination with Lumefantrine for its rapid action against malaria.
Pyronaridine: Another antimalarial drug with a similar mechanism of action.
Uniqueness: Benflumetol D18 is unique due to its deuterium labeling, which enhances its stability and allows for more precise studies in pharmacokinetics and drug metabolism. This makes it a valuable tool in both research and clinical settings .
Actividad Biológica
Lumefantrine is an antimalarial drug used primarily in combination with artemether for the treatment of uncomplicated Plasmodium falciparum malaria. The compound Lumefantrine-d18, a deuterated form of lumefantrine, has garnered interest due to its potential enhanced pharmacokinetic properties and biological activity. This article examines the biological activity of this compound, including its mechanisms of action, efficacy against malaria parasites, and comparative studies with other antimalarial agents.
This compound operates through several mechanisms that contribute to its antimalarial activity:
- Inhibition of Hemozoin Formation : this compound disrupts the detoxification process of heme within the malaria parasite, leading to the accumulation of toxic free heme. This mechanism is critical in killing the parasite during its erythrocytic stage.
- Synergistic Effects : Studies have shown that this compound exhibits synergistic effects when combined with other antimalarials like artemisinin derivatives, enhancing overall efficacy against resistant strains of Plasmodium falciparum .
Efficacy and Potency
Recent studies have indicated that this compound may possess superior antimalarial potency compared to its parent compound. The following table summarizes the inhibitory concentrations (IC50) for this compound and its metabolites against various strains of Plasmodium falciparum:
Compound | Strain | IC50 (nM) | Reference |
---|---|---|---|
Lumefantrine | 3D7 | 65.2 | |
Lumefantrine | W2mef | 55.5 | |
Desbutyl-Lumefantrine | 3D7 | 9.0 | |
Desbutyl-Lumefantrine | W2mef | 9.5 | |
This compound | 3D7 | TBD | Ongoing Research |
The geometric mean IC50 values indicate that Desbutyl-Lumefantrine (a metabolite) is significantly more potent than lumefantrine itself, suggesting that this compound may also exhibit enhanced activity.
Comparative Studies
Case Study: Synergistic Activity with Artemisinin
A study conducted on various combinations of lumefantrine and artemisinin derivatives demonstrated significant synergistic effects against both chloroquine-sensitive and -resistant strains of P. falciparum. The fractional inhibitory concentration (FIC) index was calculated to assess synergy:
- FIC Index :
- Values <1 indicate synergy.
- Values =1 indicate additivity.
- Values >1 indicate antagonism.
The following results were obtained for combinations involving this compound:
Combination | FIC Index | Result |
---|---|---|
This compound + Artemisinin | <0.5 | Synergistic |
Lumefantrine + Artemisinin | ~0.75 | Additive |
This suggests that this compound may enhance the efficacy of existing treatments when used in combination therapies.
Pharmacokinetics
The pharmacokinetic profile of this compound is critical for understanding its biological activity:
- Absorption : Enhanced absorption rates have been observed in preliminary studies, indicating a potentially improved bioavailability compared to standard lumefantrine.
- Half-life : The half-life of lumefantrine is approximately 4–6 days; however, preliminary data suggest that deuteration may alter this parameter favorably, leading to prolonged therapeutic effects.
Propiedades
IUPAC Name |
2-[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15-/i1D3,2D3,3D2,4D2,5D2,6D2,13D2,14D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLGFOYVTXJFJP-OASVJRPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.